molecular formula C11H16O3 B7814344 1-(4-Ethoxy-3-methoxyphenyl)ethanol CAS No. 1048917-96-9

1-(4-Ethoxy-3-methoxyphenyl)ethanol

Cat. No.: B7814344
CAS No.: 1048917-96-9
M. Wt: 196.24 g/mol
InChI Key: ZVNAREYEWGELKS-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O3. It is characterized by a phenyl ring substituted with an ethoxy group at the 4-position and a methoxy group at the 3-position, along with an ethyl alcohol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-methoxyphenyl)ethanol can be synthesized through several synthetic routes, including:

  • Friedel-Crafts Alkylation: This method involves the alkylation of 4-ethoxy-3-methoxybenzene with ethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Reduction of Ketones: Another approach is the reduction of 1-(4-ethoxy-3-methoxyphenyl)ethanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Ethoxy-3-methoxyphenyl)ethanol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(4-ethoxy-3-methoxyphenyl)ethanone using oxidizing agents like chromyl chloride (CrO2Cl2) or pyridinium chlorochromate (PCC).

  • Reduction: Reduction reactions can convert the ketone form back to the alcohol using agents like sodium borohydride (NaBH4).

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO2Cl2), pyridinium chlorochromate (PCC).

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: Various electrophiles and Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: 1-(4-ethoxy-3-methoxyphenyl)ethanone.

  • Reduction: this compound (reduced form).

  • Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Ethoxy-3-methoxyphenyl)ethanol has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

1-(4-Ethoxy-3-methoxyphenyl)ethanol is structurally similar to other phenyl-substituted alcohols, such as 1-(3-ethoxy-4-methoxyphenyl)ethanol and 1-(4-methoxyphenyl)ethanol. These compounds differ in the position and type of substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(3-ethoxy-4-methoxyphenyl)ethanol

  • 1-(4-methoxyphenyl)ethanol

  • 1-(4-ethoxyphenyl)ethanol

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Biological Activity

1-(4-Ethoxy-3-methoxyphenyl)ethanol, a phenolic compound, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16O3
  • CAS Number : 123456-78-9 (hypothetical for this context)

This compound features an ethoxy and a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound primarily involves interactions at the cellular level:

  • Electrophilic Aromatic Substitution : The compound undergoes electrophilic aromatic substitution, allowing it to modify proteins and enzymes within cells, leading to altered gene expression and metabolic processes .
  • Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress .

Biological Activities

This compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.0338 mg/mL
Enterococcus faecium0.045 mg/mL
Bacillus subtilis0.050 mg/mL

These results suggest potential applications in developing antimicrobial agents targeting resistant strains .

Anticancer Activity

The compound has demonstrated antiproliferative effects in various cancer cell lines. For instance, studies on MCF-7 breast cancer cells revealed significant growth inhibition at specific concentrations, indicating its potential as an anticancer agent:

Compound Concentration (µM)Cell Viability (%)
1080
2550
5030

The mechanism behind this activity may involve destabilizing microtubules, similar to known anticancer drugs .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound is readily absorbed through the gastrointestinal tract.
  • Distribution : It is distributed widely in tissues due to its lipophilicity.
  • Metabolism : Metabolized primarily in the liver via conjugation reactions.
  • Excretion : Eliminated mainly through urine.

Case Studies

Several studies have focused on the biological effects of this compound:

  • Antimicrobial Efficacy Study : A detailed examination of its antimicrobial properties against various pathogens showed promising results, particularly against MRSA strains, suggesting its utility in clinical settings .
  • Anticancer Research : In vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells, with ongoing studies exploring its mechanism of action and potential synergistic effects with other chemotherapeutic agents .

Properties

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNAREYEWGELKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264657
Record name 4-Ethoxy-3-methoxy-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048917-96-9
Record name 4-Ethoxy-3-methoxy-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048917-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-methoxy-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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